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Compound of Interest

Compound Name: (-)-Domesticine

Cat. No.: B607180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Domesticine, a naturally occurring aporphine alkaloid, has garnered significant interest in

medicinal chemistry due to its diverse pharmacological activities, including interactions with

crucial central nervous system targets such as dopamine and serotonin receptors. This guide

provides a comparative analysis of (-)-Domesticine analogues, summarizing the available

structure-activity relationship (SAR) data to inform future drug design and development efforts.

While a comprehensive dataset for a complete SAR study on a dedicated series of (-)-
Domesticine analogues is not readily available in the public domain, this guide synthesizes

findings from studies on the broader class of aporphine alkaloids to infer potential SAR trends

for (-)-Domesticine derivatives.

Data Presentation: Insights from Aporphine Alkaloid
Research
Due to the limited availability of specific quantitative data for a series of (-)-Domesticine
analogues, the following table presents a generalized summary of structure-activity

relationships observed for the aporphine alkaloid class, which can serve as a predictive

framework for designing novel (-)-Domesticine derivatives. The data is compiled from various

studies on aporphine alkaloids and their interactions with key biological targets.
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Modification Position
Substitution/Modifica

tion

Observed/Predicted

Effect on Activity
Target(s)

Nitrogen (N-6)
N-alkylation (e.g.,

methyl, propyl)

Generally essential for

activity. N-propyl

substitution is often

optimal for dopamine

receptor affinity.

Dopamine Receptors

(D1/D2), Serotonin

Receptors

C-1, C-2 Hydroxyl groups

Catechol moiety

(hydroxyls at C-1 and

C-2) is often crucial

for potent dopamine

receptor agonism.

Dopamine Receptors

Methylenedioxy bridge

Can modulate

selectivity and activity

at serotonin receptors.

Serotonin Receptors

(e.g., 5-HT2A)

C-10, C-11
Hydroxyl, Methoxy

groups

Substitution pattern

influences affinity and

selectivity for both

dopamine and

serotonin receptor

subtypes.[1]

Dopamine Receptors,

Serotonin Receptors

Lipophilic substituents

Can interact with a

proposed lipophilic

pocket in the 5-HT1A

receptor.

5-HT1A Receptor

Aromatic Rings
Halogenation, other

substitutions

Can modulate potency

and selectivity. The

position and nature of

the substituent are

critical.

Various receptors
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The following are detailed methodologies for key experiments typically employed in the

evaluation of aporphine alkaloids, including (-)-Domesticine analogues.

Radioligand Binding Assays for Dopamine and
Serotonin Receptors
Objective: To determine the binding affinity of (-)-Domesticine analogues for specific receptor

subtypes (e.g., D1, D2, 5-HT1A, 5-HT2A).

Materials:

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

Radioligand specific for the receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-

OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

Test compounds ((-)-Domesticine analogues) at various concentrations.

Non-specific binding control (a high concentration of a known unlabeled ligand).

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

CaCl₂, and 1 mM MgCl₂).

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total

binding), non-specific binding control, or test compound.

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g.,

60-120 minutes) to reach equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 values (concentration of the analogue that inhibits 50% of specific

radioligand binding) by non-linear regression analysis of the competition binding data.

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional Assays (e.g., cAMP Accumulation Assay for
D1 Receptor Agonism)
Objective: To determine the functional activity (agonism or antagonism) of (-)-Domesticine
analogues at a specific receptor.

Materials:

Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

Test compounds ((-)-Domesticine analogues) at various concentrations.

A known agonist for the receptor as a positive control.

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

Cell lysis buffer.

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

Plate the cells in a 96-well plate and grow to a suitable confluency.

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.
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Add the test compounds at various concentrations to the cells.

For antagonist testing, pre-incubate the cells with the test compound before adding a known

agonist.

Stimulate the cells with forskolin (if necessary to amplify the signal).

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

Lyse the cells to release intracellular cAMP.

Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit

according to the manufacturer's instructions.

Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for

antagonists) values.

Mandatory Visualizations
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on (-)-
Domesticine analogues.
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Design & Synthesis

Biological Evaluation

Data Analysis & Iteration

(-)-Domesticine
(Lead Compound)

Analogue Library Synthesis
(e.g., N-substitution, C1/C2/C10/C11 modification)

Structural Modification

Receptor Binding Assays
(Dopamine & Serotonin Receptors)

Functional Assays
(e.g., cAMP, Ca2+ flux)

Cellular Assays
(e.g., Cytotoxicity, Neuronal Activity)

SAR Analysis
(Identify key structural features)

Lead Optimization
(Design of new analogues)

Iterative Design

New Synthesis Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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